molecular formula C9H11BrN2O B2431593 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1877054-57-3

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2431593
CAS No.: 1877054-57-3
M. Wt: 243.104
InChI Key: MRCCIESLIKEEAB-UHFFFAOYSA-N
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Description

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The dihydropyrrolo[1,2-a]pyrazinone core is recognized as a privileged structure found in a range of bioactive natural products and synthetic analogues . This specific brominated derivative serves as a versatile key intermediate for the design and synthesis of novel therapeutic agents. The bromine atom at the 7-position provides an excellent handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space and structure-activity relationships . Compounds based on the pyrrolo[1,2-a]pyrazinone scaffold have demonstrated a wide spectrum of biological activities in scientific research. This scaffold is frequently investigated as a core structure in the development of inhibitors for various enzymes, including poly(ADP-ribose) polymerase (PARP), a key target in oncology for potential cancer therapies . Furthermore, research into related analogues has revealed potent antitumor properties against various human cancer cell lines, suggesting potential applications in developing new antineoplastic agents . The scaffold's relevance extends to other therapeutic areas, including the development of antibacterial agents , HIV-1 integrase inhibitors, protein kinase inhibitors, and antagonists for metabolic and neurological receptors . The 3-ethyl substitution on the dihydropyrazine ring is a strategic modification that can influence the compound's conformation, lipophilicity, and overall pharmacokinetic profile, making it a valuable building block for constructing targeted molecular libraries.

Properties

IUPAC Name

7-bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-7-5-12-4-6(10)3-8(12)9(13)11-7/h3-4,7H,2,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCCIESLIKEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C=C(C=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through various synthetic routes. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound featuring a pyrrole ring fused with a pyrazine ring. It is part of the pyrrolopyrazine family, known for diverse biological activities.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block for synthesizing more complex molecules and developing new synthetic methodologies.

Biology The compound's biological activities make it a tool for studying various biological processes and pathways. Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways.

Medicine It is investigated for potential therapeutic applications due to its antimicrobial, anti-inflammatory, and antitumor properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various pathogens. It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), critical for bacterial DNA replication and folate metabolism.

Industry It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor properties. The compound belongs to the pyrrolopyrazine class, which is known to interact with various biological targets, leading to a range of biological activities. The biological activities of this compound are attributed to its ability to interact with multiple biological pathways, showing potential as an inhibitor of key enzymes involved in microbial resistance and inflammation processes.

Mode of Action

The compound exhibits its effects through several mechanisms:

  • Antimicrobial Activity: In vitro studies have demonstrated that it effectively inhibits the growth of various pathogens.
  • Kinase Inhibition: It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism.

Preparation Methods

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the following steps:

  • Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
  • Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.
  • Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Case Studies

Mechanism of Action

The mechanism by which 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one include other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity.

Biological Activity

7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused pyrrole and pyrazine ring system. Its molecular formula is C9H11BrN2OC_9H_{11}BrN_2O, and it has a CAS number of 1877054-57-3. The compound's structure facilitates interactions with various biological targets.

Target of Action

The biological activities of this compound are primarily attributed to its ability to interact with multiple biological pathways. It has shown potential as an inhibitor of key enzymes involved in microbial resistance and inflammation processes.

Mode of Action

The compound exhibits its effects through several mechanisms:

  • Antimicrobial Activity : In vitro studies have demonstrated that it effectively inhibits the growth of various pathogens.
  • Kinase Inhibition : It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated several derivatives and found that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens. It also demonstrated bactericidal activity in minimum bactericidal concentration (MBC) assays and showed effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation.

Case Studies

A notable study evaluated the efficacy of several pyrazole derivatives including this compound in treating infections caused by resistant bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Q & A

Q. Table 1. Comparative Bromination Conditions

ConditionYield (%)Purity (%)Key Reference
Br2_2/AcOH, 0°C29>95
NBS, AIBN, CCl4_435>90
HBr/H2_2O2_2, RT2285

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey Peaks/ValuesReference
1H^{1}\text{H}-NMRδ 1.3 (t, 3H, CH3_3), δ 4.2 (q, 2H, CH2_2)
X-ray DiffractionSpace group P21_1/c, Z = 4
IRC=O stretch ~1680 cm1^{-1}

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